molecular formula C10H15ClO B13036298 (5R)-5-(3-Chloroprop-1-en-2-yl)-2-methylcyclohexanone

(5R)-5-(3-Chloroprop-1-en-2-yl)-2-methylcyclohexanone

Cat. No.: B13036298
M. Wt: 186.68 g/mol
InChI Key: VCZILFYTCVKAQP-NHSZFOGYSA-N
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Description

(5R)-5-(3-Chloroprop-1-en-2-yl)-2-methylcyclohexanone is a chemical compound with a unique structure that includes a cyclohexanone ring substituted with a chloropropenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-(3-Chloroprop-1-en-2-yl)-2-methylcyclohexanone typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, which is a common starting material in organic synthesis.

    Formation of the Chloropropenyl Group: The chloropropenyl group can be introduced through a reaction with an appropriate chlorinated reagent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-(3-Chloroprop-1-en-2-yl)-2-methylcyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5R)-5-(3-Chloroprop-1-en-2-yl)-2-methylcyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (5R)-5-(3-Chloroprop-1-en-2-yl)-2-methylcyclohexanone exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that the compound binds to, leading to a cascade of biochemical reactions. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (5R)-5-(3-Chloroprop-1-en-2-yl)-2-methylcyclohexanol: A reduced form of the compound with an alcohol group.

    (5R)-5-(3-Chloroprop-1-en-2-yl)-2-methylcyclohexanoic acid: An oxidized form with a carboxylic acid group.

Uniqueness

(5R)-5-(3-Chloroprop-1-en-2-yl)-2-methylcyclohexanone is unique due to its specific substitution pattern and the presence of both a chloropropenyl group and a methyl group on the cyclohexanone ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C10H15ClO

Molecular Weight

186.68 g/mol

IUPAC Name

(5R)-5-(3-chloroprop-1-en-2-yl)-2-methylcyclohexan-1-one

InChI

InChI=1S/C10H15ClO/c1-7-3-4-9(5-10(7)12)8(2)6-11/h7,9H,2-6H2,1H3/t7?,9-/m1/s1

InChI Key

VCZILFYTCVKAQP-NHSZFOGYSA-N

Isomeric SMILES

CC1CC[C@H](CC1=O)C(=C)CCl

Canonical SMILES

CC1CCC(CC1=O)C(=C)CCl

Origin of Product

United States

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